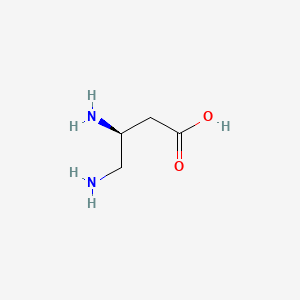
(S)-3,4-Diaminobutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-3,4-Diaminobutanoic acid is an organic compound with the molecular formula C4H10N2O2 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image
准备方法
Synthetic Routes and Reaction Conditions
-
Classical Synthesis: : One common method for synthesizing (S)-3,4-Diaminobutanoic acid involves the asymmetric hydrogenation of a suitable precursor, such as an unsaturated amino acid derivative. This process typically requires a chiral catalyst to ensure the correct stereochemistry.
-
Enzymatic Synthesis: : Another approach involves the use of enzymes to catalyze the formation of this compound from simpler substrates. Enzymes such as transaminases can be employed to achieve high enantioselectivity under mild conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale asymmetric hydrogenation processes using robust chiral catalysts. Alternatively, biotechnological methods utilizing engineered microorganisms or enzymes can be scaled up to produce the compound efficiently.
化学反应分析
Types of Reactions
-
Oxidation: : (S)-3,4-Diaminobutanoic acid can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
-
Reduction: : Reduction of this compound can yield different amine derivatives. Reducing agents such as lithium aluminum hydride are typically used.
-
Substitution: : The amino groups in this compound can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Oxidized amino acids and related compounds.
Reduction: Various amine derivatives.
Substitution: Substituted amino acids and related compounds.
科学研究应用
Chemistry
(S)-3,4-Diaminobutanoic acid is used as a building block in the synthesis of more complex molecules. Its chiral nature makes it valuable in the development of enantioselective catalysts and ligands.
Biology
In biological research, this compound is studied for its role in metabolic pathways and its potential as a precursor to biologically active compounds.
Medicine
The compound has potential applications in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents. Its ability to interact with biological targets makes it a candidate for further exploration in medicinal chemistry.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the synthesis of polymers and other advanced materials.
作用机制
The mechanism by which (S)-3,4-Diaminobutanoic acid exerts its effects depends on its specific interactions with molecular targets. In biological systems, it may act as a substrate or inhibitor of enzymes, influencing metabolic pathways. The compound’s amino groups can form hydrogen bonds and other interactions with proteins and nucleic acids, affecting their function.
相似化合物的比较
Similar Compounds
Lysine: An essential amino acid with a similar structure but different functional groups.
Ornithine: Another amino acid involved in the urea cycle, with structural similarities to (S)-3,4-Diaminobutanoic acid.
Diaminopropanoic acid: A related compound with one fewer carbon atom in the backbone.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of two amino groups on adjacent carbon atoms. This structure allows it to participate in unique chemical reactions and interactions that are not possible with other similar compounds.
Conclusion
This compound is a versatile compound with significant potential in various fields, including chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable building block for the synthesis of complex molecules and a subject of ongoing scientific research.
属性
分子式 |
C4H10N2O2 |
|---|---|
分子量 |
118.13 g/mol |
IUPAC 名称 |
(3S)-3,4-diaminobutanoic acid |
InChI |
InChI=1S/C4H10N2O2/c5-2-3(6)1-4(7)8/h3H,1-2,5-6H2,(H,7,8)/t3-/m0/s1 |
InChI 键 |
XQKAYTBBWLDCBB-VKHMYHEASA-N |
手性 SMILES |
C([C@@H](CN)N)C(=O)O |
规范 SMILES |
C(C(CN)N)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


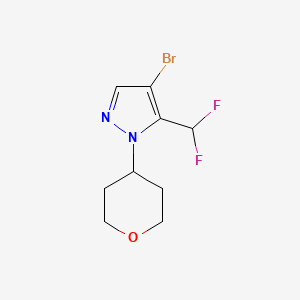
![1,8-Dimethyl-1,4,9-triazaspiro[5.5]undecan-5-one dihydrochloride](/img/structure/B12943456.png)
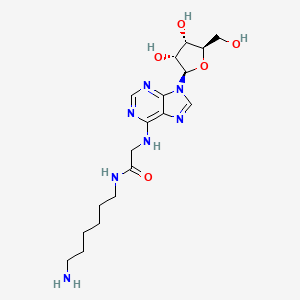
![5-Chloro-8-iodo-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B12943471.png)


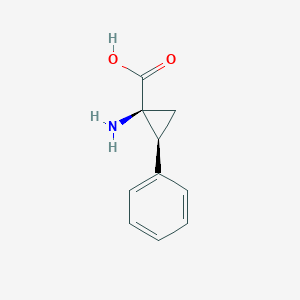

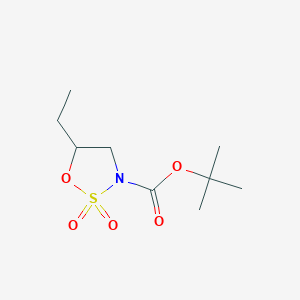
![7-Chloro-2-(1H-imidazol-2-yl)thieno[3,2-b]pyridine](/img/structure/B12943492.png)
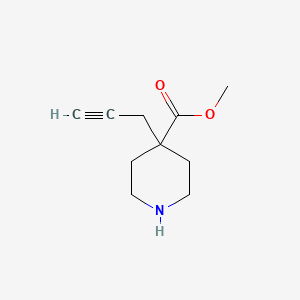
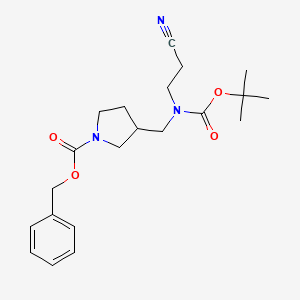
![7-Propylbicyclo[4.2.0]octa-1,3,5-trien-7-amine](/img/structure/B12943511.png)

